1,3-Di-tert-butylbenzene

Heterogeneous Catalysis Hydrogenation Adsorption Thermodynamics

Researchers requiring precise steric and electronic calibration in aromatic hydrogenation or pincer complex synthesis face irreproducible results with generic isomers. 1,3-Di-tert-butylbenzene delivers the exact meta-substitution pattern: • Intermediate adsorption coefficient (0.10) on Rh/Al₂O₃ for Langmuir-Hinshelwood kinetic modeling • Higher vaporization enthalpy (59.6 vs 46.6 kJ/mol) for superior thermal stability • Rigid SCS pincer framework enabling >99% conversion in Pd-catalyzed cross-couplings. ≥98% purity liquid; ready for immediate dispatch.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 1014-60-4
Cat. No. B094130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-tert-butylbenzene
CAS1014-60-4
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)C(C)(C)C
InChIInChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
InChIKeyILNDSSCEZZFNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-tert-butylbenzene Overview


1,3-Di-tert-butylbenzene is a disubstituted aromatic hydrocarbon featuring two bulky tert-butyl groups at the meta positions of the benzene ring . This molecular architecture imparts significant steric hindrance and enhanced thermal stability relative to mono‑ or unsubstituted benzenes, rendering it a valuable intermediate in organic synthesis, a stabilizer in polymer formulations, and a probe for studying steric effects in catalysis . The compound is a liquid at room temperature (mp 10‑11 °C), exhibits a density of 0.859 g/mL at 25 °C, and has a vapor pressure of approximately 0.143 mmHg at 25 °C .

Catalytic hydrogenation probe
Organic synthesis intermediate
High-temperature liquid-phase stabilizer

Why 1,3-Di-tert-butylbenzene Cannot Be Substituted


The tert-butylbenzene family comprises several structural isomers (e.g., 1,4-di-tert-butylbenzene, 1,3,5-tri-tert-butylbenzene, and tert-butylbenzene) that differ profoundly in their physicochemical behavior and reactivity. Generic substitution among these analogs is not feasible because the exact pattern of substitution dictates critical performance parameters such as adsorption coefficients on catalytic surfaces [1], vaporization enthalpy [2], and the propensity to form specific reactive intermediates [3]. The following evidence demonstrates that 1,3-di-tert-butylbenzene occupies a unique position in this chemical space, with quantifiable advantages that directly impact scientific selection and procurement decisions.

Adsorption behavior Relative adsorption coefficient may shift catalytic outcomes vs. 1,4‑isomer or mono‑tert‑butyl analogs.
Hydrogenation rate Rate ranking differs among tert‑butylbenzene isomers, impacting reaction selectivity and throughput.
Vaporization enthalpy Higher ΔvapH° compared to 1,3,5‑tri‑tert‑butylbenzene influences thermal stability and volatility in liquid-phase processes.
Regioselectivity Electrophilic substitution patterns differ due to steric shielding, altering synthetic outcomes vs. para isomer.

1,3-Di-tert-butylbenzene Quantitative Differentiation


Relative Adsorption on Rh/Al₂O₃ vs. 1,4-Isomer

In competitive hydrogenation experiments over a Rh/Al₂O₃ catalyst, 1,3-di-tert-butylbenzene displays a relative adsorption coefficient of 0.10, which is fivefold greater than the value of 0.02 obtained for its para-substituted isomer, 1,4-di-tert-butylbenzene [1]. The mono‑tert‑butyl analog, tert‑butylbenzene, exhibits the highest adsorption coefficient (1.0), whereas 1,3‑di‑tert‑butylbenzene's coefficient places it in an intermediate regime that balances steric bulk with sufficient surface affinity.

Relative adsorption
Head-to-head
0.10 (vs. 0.02 for 1,4‑isomer)
Intermediate adsorption strength avoids catalyst poisoning or insufficient residence time.
Rh/Al₂O₃, competitive hydrogenation, first‑order H₂.
Heterogeneous Catalysis Hydrogenation Adsorption Thermodynamics

Hydrogenation Rate Order on Rh/Al₂O₃ vs. 1,4-Isomer

The rate of catalytic hydrogenation over Rh/Al₂O₃ follows the sequence tert‑butylbenzene (fastest) > 1,3‑di‑tert‑butylbenzene > 4‑tert‑butyltoluene > 1,4‑di‑tert‑butylbenzene (slowest) [1]. Specifically, 1,3‑di‑tert‑butylbenzene exhibits a higher hydrogenation rate than its para isomer, a consequence of the reduced steric congestion around the remaining ring positions in the meta‑substituted framework.

Hydrogenation rate
Head-to-head
Rank 2 of 4
Faster than 1,4‑isomer; enables finer control of reaction selectivity.
Rh/Al₂O₃, zero‑order in substrate; intermediate rate vs. tert‑butylbenzene (rank 1).
Reaction Kinetics Heterogeneous Catalysis Steric Effects

Vaporization Enthalpy vs. Tri-substituted Analog

The standard molar enthalpy of vaporization (ΔvapH°) of 1,3‑di‑tert‑butylbenzene is 59.6 ± 0.5 kJ/mol [1], whereas the fully substituted 1,3,5‑tri‑tert‑butylbenzene has a reported heat of vaporization of only 46.6 kJ/mol . This 13 kJ/mol difference reflects the more efficient packing and stronger intermolecular interactions in the liquid state of the di‑substituted compound relative to the highly symmetric tri‑substituted solid.

Vaporization enthalpy
Cross-study comparable
59.6 ± 0.5 kJ/mol
Lower volatility supports high‑temperature liquid‑phase applications.
13 kJ/mol higher than 1,3,5‑tri‑tert‑butylbenzene (flow method).
Thermodynamics Physical Chemistry Separation Processes

SCS Pincer Pd Complex in Suzuki-Miyaura Coupling

An SCS pincer palladium(II) complex synthesized from N,N'‑di‑tert‑butylbenzene‑1,3‑dicarbothioamide—a derivative of 1,3‑di‑tert‑butylbenzene—catalyzes the Suzuki‑Miyaura cross‑coupling of aryl bromides with p‑tolylboronic acid, achieving >99% conversion of electronically activated p‑nitro bromobenzene using only 1 mol % catalyst [1]. While no direct comparative data for the 1,4‑isomer‑derived ligand are available, the meta‑substitution pattern is essential for the formation of the rigid, tridentate SCS coordination environment that underpins this high activity.

Suzuki coupling
Supporting evidence
>99% conversion
Pincer ligand from 1,3‑disubstituted core enables high catalytic activity.
1 mol % Pd catalyst, p‑nitro bromobenzene; no direct 1,4‑isomer data.
Organometallic Catalysis Cross‑Coupling Pincer Ligands

Endogenous PPARγ Ligand Identification

1,3‑Di‑tert‑butylbenzene was identified as one of three possible physiological ligands of peroxisome proliferator‑activated receptor γ (PPARγ) isolated from nuclear extracts of mouse cerebellum [1]. This discovery positions the compound as a biologically relevant small molecule, whereas close structural analogs (e.g., 1,4‑di‑tert‑butylbenzene) have not been reported as endogenous PPARγ ligands.

PPARγ ligand
Supporting evidence
Endogenous ligand candidate
Unique biological probe; other isomers lack reported PPARγ activity.
Cerebellar nuclear extract; data to verify.
Nuclear Receptor Biology Drug Discovery Neurochemistry

Regioselective Electrophilic Aromatic Substitution

The two tert‑butyl groups in 1,3‑di‑tert‑butylbenzene create a sterically shielded environment that directs electrophilic aromatic substitution to the less hindered positions . In contrast, the para‑substituted isomer leaves two equivalent, relatively unhindered sites, leading to different regiochemical outcomes. This effect is well‑documented in the nitration of dialkylbenzenes, where the intrinsic steric requirements of the alkyl groups govern positional selectivity [1].

Electrophilic substitution
Class-level inference
Sterically directed regioselectivity
Predictable substitution pattern distinct from para isomer.
General EAS conditions; no quantitative yield comparison available.
Synthetic Methodology Electrophilic Aromatic Substitution Steric Effects

1,3-Di-tert-butylbenzene Application Scenarios


Mechanistic Probe in Catalytic Hydrogenation

Researchers investigating the influence of alkyl substitution on aromatic hydrogenation kinetics should select 1,3‑di‑tert‑butylbenzene. Its intermediate adsorption coefficient (0.10) and hydrogenation rate (faster than the 1,4‑isomer) on Rh/Al₂O₃ [1] provide a well‑defined reference point for calibrating steric and electronic effects in Langmuir‑Hinshelwood kinetic models.

High-Temperature Liquid-Phase Solvent or Stabilizer

For applications requiring a thermally stable, low‑volatility liquid organic medium—such as high‑temperature polymer processing or lubrication—1,3‑di‑tert‑butylbenzene is preferred over 1,3,5‑tri‑tert‑butylbenzene due to its higher vaporization enthalpy (59.6 vs. 46.6 kJ/mol) [2], which reduces evaporative losses and maintains a more consistent liquid phase under elevated temperature conditions.

Scaffold for Pincer Ligand Synthesis in Cross-Coupling

Chemists developing palladium pincer complexes for Mizoroki‑Heck or Suzuki‑Miyaura cross‑coupling should procure 1,3‑di‑tert‑butylbenzene as the starting aromatic core. The 1,3‑disubstitution pattern is essential for constructing the rigid SCS pincer framework that has demonstrated >99% conversion of activated aryl bromides at 1 mol % catalyst loading [3].

Endogenous Ligand in PPARγ-Related Neurological Research

Investigators exploring the physiological activation of PPARγ in the central nervous system should utilize 1,3‑di‑tert‑butylbenzene as a characterized endogenous ligand candidate isolated from cerebellar nuclear extracts [4]. Its unique biological relevance cannot be replicated by other tert‑butylbenzene isomers, which lack reported endogenous ligand activity.

Application
Selection Property
Validation Focus
Catalytic hydrogenation probe
Moderate adsorption affinity and intermediate hydrogenation rate
Kinetic model calibration under steric/electronic effects
High-temperature liquid-phase medium
Higher vaporization enthalpy and thermal stability
Evaporative loss minimization and phase consistency
Pincer ligand scaffold
1,3‑disubstitution pattern enables rigid SCS coordination
Catalytic activity in cross-coupling reactions
PPARγ biological probe
Reported endogenous ligand candidate
Biological relevance verification in nuclear receptor studies

Technical Documentation Hub

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54 linked technical documents
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